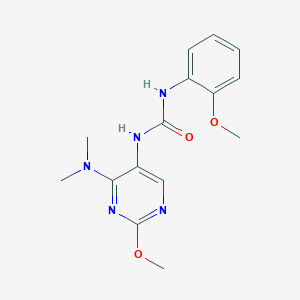

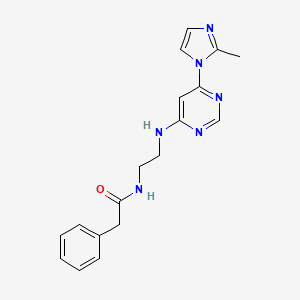

![molecular formula C18H13F3N6O2 B2499640 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1904219-67-5](/img/structure/B2499640.png)

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The molecule contains several heterocyclic components, such as 1,2,4-oxadiazole, 1,2,4-triazolo[4,3-a]pyridine, and a trifluoromethyl benzamide moiety, which are common in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine with modifications to the imidazole ring have been synthesized to test for anticonvulsant activity . Similarly, compounds with pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been created through reactions involving thiazolo[3,2-a]benzimidazole moieties . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by the presence of multiple nitrogen-containing rings, which can significantly impact their electronic properties and, consequently, their biological activity. The electrostatic isopotential maps of these heterocycles can vary, which may influence their interaction with biological targets . The presence of a trifluoromethyl group is also noteworthy as it can affect the molecule's lipophilicity and metabolic stability.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. For example, the benzamide moiety could undergo acylation or be involved in hydrogen bonding, while the heterocyclic rings might participate in nucleophilic substitution reactions. The synthesis of a related PET imaging agent involved multiple steps, including desmethylation and O-methylation, indicating the type of chemical transformations that such compounds might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be expected to include moderate lipophilicity due to the presence of the trifluoromethyl group and aromatic systems. The heterocyclic rings could contribute to a range of pKa values, affecting the compound's solubility and distribution within biological systems. The synthesis of similar compounds has shown varying yields and specific activities, which are important for their potential application in imaging or as therapeutic agents .

Scientific Research Applications

Synthesis and Structural Analysis

Heterocyclic compounds, including those similar to the specified compound, are synthesized for their potential biological activities. For example, a novel series of heterocyclic derivatives, including [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, have been synthesized to explore antibacterial and antifungal activities (G. K. Patel & H. S. Patel, 2015). These compounds undergo rigorous structural characterization, employing techniques such as NMR, IR, and LC-MS, to confirm their molecular frameworks. Similarly, [1,2,4]triazolo[1,5-a]pyridines have been synthesized through metal-free oxidative N-N bond formation, showcasing an efficient method to construct complex heterocyclic skeletons (Zisheng Zheng et al., 2014).

Biological Activity

The synthesis of heterocyclic compounds, akin to N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide, often targets the evaluation of their biological activities. For instance, derivatives of 1,2,4-triazole, 1,3,4-thiadiazole, and 1,2,4-oxadiazole rings have been synthesized and investigated for their potential insecticidal activities against the cotton leafworm, Spodoptera littoralis (Nanees N. Soliman et al., 2020). Such studies aim to discover new compounds that can serve as effective and environmentally friendly pest control agents.

Antimicrobial Evaluation

Another critical area of application is the synthesis and antimicrobial evaluation of novel compounds. For instance, thienopyrimidine derivatives have been prepared and tested for pronounced antimicrobial activity, contributing valuable insights into the development of new antimicrobial agents (M. Bhuiyan et al., 2006). Such research not only expands our understanding of heterocyclic chemistry but also paves the way for the development of novel therapeutic agents.

properties

IUPAC Name |

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N6O2/c1-10-23-17(29-26-10)11-6-7-27-14(8-11)24-25-15(27)9-22-16(28)12-4-2-3-5-13(12)18(19,20)21/h2-8H,9H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYCICKBNPYHTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2499560.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2499561.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2499562.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2499563.png)

![N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2499564.png)

![7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499567.png)

![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)

![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)

![2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione](/img/structure/B2499579.png)